molecular formula C22H24N3NaO7S B057129 Ertapenem-Natrium CAS No. 153773-82-1

Ertapenem-Natrium

Katalognummer: B057129
CAS-Nummer: 153773-82-1
Molekulargewicht: 497.5 g/mol
InChI-Schlüssel: ZXNAQFZBWUNWJM-HRXMHBOMSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wirkmechanismus

Ertapenem sodium, also known as Invanz, ertapenem monosodium, Ertapenem sodium salt, or UNII-2T90KE67L0, is a carbapenem antibiotic used for the treatment of moderate to severe infections caused by susceptible bacteria .

Target of Action

Ertapenem sodium primarily targets bacterial penicillin-binding proteins (PBPs), which play a crucial role in the synthesis of the bacterial cell wall . In Escherichia coli, it has a strong affinity toward PBPs 1a, 1b, 2, 3, 4, and 5, with preferential binding to PBPs 2 and 3 .

Mode of Action

Ertapenem sodium exhibits a bactericidal mode of action . It works by binding to and inhibiting its target PBPs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . The inhibition of cell wall synthesis leads to defective cell walls and osmotically unstable organisms, making them susceptible to cell lysis .

Biochemical Pathways

The primary biochemical pathway affected by ertapenem sodium is the synthesis of the bacterial cell wall. By inhibiting PBPs, ertapenem sodium prevents the cross-linking of the peptidoglycan layer of bacterial cell walls . This inhibition disrupts the integrity of the cell wall, rendering the cell vulnerable to osmotic disruption .

Pharmacokinetics

Ertapenem sodium exhibits a plasma half-life of approximately 4 hours in healthy adults . The mean renal clearance of intact ertapenem is 12.8 mL/min compared with a total clearance of 28.4 mL/min . This indicates that the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties significantly impact its bioavailability. It is largely excreted by the kidneys (80%) and feces (10%) .

Result of Action

The molecular and cellular effects of ertapenem sodium’s action result in the rapid death of bacterial cells . By covalently binding to PBPs involved in the biosynthesis of mucopeptides in bacterial cell walls, ertapenem sodium inhibits cellular growth and division and compromises the integrity of the cell wall, eventually causing cell wall lysis .

Action Environment

Ertapenem sodium is unstable at ambient temperature and humidity and requires storage in moisture impermeable containers at -20°C over the retest period of 18 months . In solution, degradation of ertapenem is very rapid outside a very narrow pH range . These environmental factors significantly influence the compound’s action, efficacy, and stability.

Wissenschaftliche Forschungsanwendungen

Treatment of Infections

Ertapenem sodium is indicated for a variety of infections, including:

  • Intra-abdominal infections
  • Complicated skin and soft-tissue infections
  • Community-acquired pneumonia
  • Acute pelvic infections .

Surgical Prophylaxis

Ertapenem is also used for the prophylaxis of surgical site infections, particularly following elective colorectal surgery. The recommended dosage for this purpose is typically 1 g administered intravenously as a single dose prior to surgery .

Pharmacokinetics

Ertapenem has favorable pharmacokinetic properties that support its clinical use:

  • Half-life: Approximately 4 hours.
  • Distribution: Widely distributed in body tissues and fluids.
  • Elimination: Primarily excreted unchanged in urine .

Case Study: Efficacy in Community-Acquired Pneumonia

A clinical trial evaluated the efficacy of ertapenem compared to standard treatment regimens for community-acquired pneumonia. The study demonstrated that patients treated with ertapenem had comparable outcomes to those receiving traditional antibiotics, with a significant reduction in treatment failures and adverse events reported .

Clinical Trial Insights

Numerous clinical trials have been conducted to assess the safety and efficacy of ertapenem across various infection types:

  • A phase III trial involving patients with complicated intra-abdominal infections showed that ertapenem was as effective as comparator antibiotics with a similar safety profile.
  • Another study focused on its use in preventing surgical site infections found a marked decrease in postoperative infections when used as a prophylactic agent .

Comparative Efficacy Table

Infection TypeErtapenem EfficacyStandard Antibiotics Efficacy
Intra-abdominal infectionsHighModerate
Complicated skin and soft tissueHighVariable
Community-acquired pneumoniaComparableHigh
Surgical site infection preventionHighModerate

Biochemische Analyse

Biochemical Properties

Ertapenem sodium plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It achieves this by binding to and inhibiting bacterial penicillin-binding proteins (PBPs), which are essential for the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This inhibition leads to the disruption of cell wall biosynthesis, ultimately causing bacterial cell death. Ertapenem sodium exhibits a strong affinity toward PBPs 1a, 1b, 2, 3, 4, and 5, with preferential binding to PBPs 2 and 3 in Escherichia coli .

Cellular Effects

Ertapenem sodium exerts significant effects on various types of cells and cellular processes. It influences cell function by inhibiting bacterial cell wall synthesis, leading to cell lysis and death . This bactericidal action is particularly effective against susceptible bacteria, making it a valuable antibiotic for treating infections. Additionally, Ertapenem sodium can impact cell signaling pathways, gene expression, and cellular metabolism by disrupting the integrity of bacterial cell walls .

Molecular Mechanism

The molecular mechanism of action of Ertapenem sodium involves its binding to penicillin-binding proteins (PBPs) in bacterial cells . By inhibiting these proteins, Ertapenem sodium prevents the final transpeptidation step of peptidoglycan synthesis, which is crucial for maintaining the structural integrity of bacterial cell walls . This inhibition leads to the accumulation of peptidoglycan precursors, causing cell wall disruption and ultimately bacterial cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ertapenem sodium can change over time. The compound has a plasma half-life of approximately 4 hours in healthy volunteers . It undergoes renal elimination, with about 80% of the administered dose recovered in urine and 10% in feces . The stability and degradation of Ertapenem sodium can influence its long-term effects on cellular function. Studies have shown that Ertapenem sodium remains effective over extended periods, but its efficacy may decrease with prolonged exposure due to potential resistance development .

Dosage Effects in Animal Models

The effects of Ertapenem sodium vary with different dosages in animal models. Studies have demonstrated that maintaining carbapenem concentrations above the organism’s minimum inhibitory concentration (MIC) for approximately 40% of the dosing interval is necessary for optimal bactericidal effect . Higher doses of Ertapenem sodium can lead to increased efficacy, but they may also result in toxic or adverse effects, such as neurotoxicity and gastrointestinal disturbances . It is essential to determine the appropriate dosage to balance efficacy and safety in animal models.

Metabolic Pathways

Ertapenem sodium is primarily metabolized through hydrolysis of its beta-lactam ring by dehydropeptidase I, an enzyme predominantly found in the kidneys . This hydrolysis results in the formation of a ring-opened derivative, which is pharmacologically inactive . The metabolic pathways of Ertapenem sodium involve renal elimination, with the majority of the administered dose excreted unchanged in urine . The compound’s interaction with dehydropeptidase I is crucial for its metabolism and elimination.

Transport and Distribution

Ertapenem sodium is transported and distributed within cells and tissues through renal elimination . It undergoes glomerular filtration and net tubular secretion, resulting in its excretion in urine . The apparent volume of distribution at steady state is approximately 0.12 L/kg in adults . Ertapenem sodium’s transport and distribution are influenced by its binding to plasma proteins, with about 85-95% of the compound bound to proteins in the bloodstream .

Subcellular Localization

The subcellular localization of Ertapenem sodium is primarily within the bacterial cell wall, where it exerts its bactericidal effects . The compound’s targeting signals and post-translational modifications direct it to the bacterial cell wall, allowing it to bind to penicillin-binding proteins and inhibit cell wall synthesis . This localization is essential for its activity and function as an antibiotic.

Biologische Aktivität

Ertapenem sodium, marketed under the trade name Invanz , is a parenteral beta-lactam antibiotic belonging to the carbapenem class. It is primarily used to treat a variety of infections caused by susceptible bacteria. This article explores the biological activity of ertapenem sodium, including its antimicrobial spectrum, mechanisms of action, pharmacokinetics, and relevant clinical findings.

Spectrum of Activity

Ertapenem exhibits a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness encompasses:

  • Gram-positive bacteria : Includes Streptococcus pneumoniae (including penicillin-resistant strains), Staphylococcus aureus (excluding MRSA), and Enterococcus faecalis.
  • Gram-negative bacteria : Effective against enteric organisms, including those producing extended-spectrum beta-lactamases (ESBLs) and AmpC beta-lactamases. However, it has limited activity against Pseudomonas aeruginosa and Acinetobacter baumannii .

Ertapenem's bactericidal activity is primarily due to its ability to inhibit bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), particularly with high affinity for PBPs 2 and 3 in Escherichia coli. This binding disrupts the transpeptidation process essential for cell wall integrity, leading to cell lysis and death .

Resistance Profile

Ertapenem is notably stable against a variety of beta-lactamases, which enhances its effectiveness against resistant bacterial strains. However, it is susceptible to hydrolysis by metallo-beta-lactamases, which can limit its efficacy in certain resistant infections .

Absorption and Distribution

Ertapenem is administered intravenously or intramuscularly. Following administration, it achieves peak plasma concentrations rapidly. The drug demonstrates high protein binding (approximately 85%) and has a volume of distribution that indicates extensive tissue penetration .

Metabolism and Elimination

The metabolism of ertapenem primarily occurs via hydrolysis of its beta-lactam ring, resulting in an inactive metabolite. Approximately 80% of the administered dose is excreted unchanged in the urine, with a mean plasma half-life of about 4 hours in healthy adults .

Case Studies

Several clinical studies have evaluated the efficacy of ertapenem in various infection settings:

  • Intra-abdominal Infections : A randomized controlled trial demonstrated that ertapenem was non-inferior to meropenem in treating complicated intra-abdominal infections, with similar safety profiles .
  • Skin and Soft Tissue Infections : In another study involving patients with skin infections, ertapenem showed a high clinical cure rate (over 90%) compared to standard therapies .

Clinical Applications

Ertapenem is indicated for the treatment of several types of infections, including:

  • Complicated intra-abdominal infections
  • Complicated skin and skin structure infections
  • Community-acquired pneumonia
  • Urinary tract infections caused by susceptible organisms .

Summary Table of Biological Activity

Property Details
Drug Class Carbapenem
Trade Name Invanz
Spectrum Broad: Gram-positive & Gram-negative (limited against Pseudomonas)
Mechanism Inhibits cell wall synthesis via PBPs
Resistance Stable against many beta-lactamases; susceptible to metallo-beta-lactamases
Half-life ~4 hours
Elimination Route Primarily renal

Eigenschaften

CAS-Nummer

153773-82-1

Molekularformel

C22H24N3NaO7S

Molekulargewicht

497.5 g/mol

IUPAC-Name

sodium;(4R,5S,6S)-3-[(3S,5S)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

InChI

InChI=1S/C22H25N3O7S.Na/c1-9-16-15(10(2)26)20(28)25(16)17(22(31)32)18(9)33-13-7-14(23-8-13)19(27)24-12-5-3-4-11(6-12)21(29)30;/h3-6,9-10,13-16,23,26H,7-8H2,1-2H3,(H,24,27)(H,29,30)(H,31,32);/q;+1/p-1/t9-,10-,13+,14+,15-,16-;/m1./s1

InChI-Schlüssel

ZXNAQFZBWUNWJM-HRXMHBOMSA-M

SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)[O-])C(=O)O)C(C)O.[Na+]

Isomerische SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)NC4=CC=CC(=C4)C(=O)O)C(=O)[O-])[C@@H](C)O.[Na+]

Kanonische SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)O)C(=O)[O-])C(C)O.[Na+]

Aussehen

White or light yellow powder

melting_point

230-234

Physikalische Beschreibung

Solid

Piktogramme

Health Hazard; Environmental Hazard

Löslichkeit

2.86e-01 g/L

Synonyme

(4R,5S,6S)-3-[[(3S,5S)-5-[[(3-Carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid Monosodium Salt;  [4R-[3(3S*,5S*),4a,5b,6b(R*)]]-3-[[5-[[(3-Carboxyphenyl)amino]car

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ertapenem sodium
Reactant of Route 2
Reactant of Route 2
Ertapenem sodium
Reactant of Route 3
Reactant of Route 3
Ertapenem sodium
Reactant of Route 4
Ertapenem sodium
Reactant of Route 5
Ertapenem sodium
Reactant of Route 6
Reactant of Route 6
Ertapenem sodium
Customer
Q & A

Q1: How does ertapenem sodium exert its antibacterial effect?

A1: Ertapenem sodium, like other carbapenems, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) located within the bacterial cell wall. [] This binding disrupts the final transpeptidation step of peptidoglycan synthesis, leading to bacterial cell death. []

Q2: What is the molecular formula and weight of ertapenem sodium?

A2: The provided research papers do not explicitly state the molecular formula and weight of ertapenem sodium.

Q3: What spectroscopic data is available for ertapenem sodium?

A4: Several research papers mention analytical techniques employed for characterizing ertapenem sodium. These include Fourier Transform Infrared (FT-IR) spectroscopy, [] X-ray powder diffraction (XRPD), [, ] and High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). [] While specific spectral data is not provided, these techniques confirm the structural identity and purity of ertapenem sodium.

Q4: How does ertapenem sodium behave in different intravenous solutions?

A5: Studies show that ertapenem sodium is most stable in 0.9% and 0.225% sodium chloride solutions. [] It exhibits decreased stability in mannitol and dextrose solutions. [] Storage at 4°C significantly improves stability compared to 25°C. []

Q5: How stable is ertapenem sodium under different conditions?

A6: Research indicates ertapenem sodium demonstrates greater stability in solid state compared to solution. [] It degrades under basic conditions, [, ] but remains stable under acidic, oxidative, photolytic, and thermal stress conditions. [, ]

Q6: Are there specific formulation strategies to enhance ertapenem sodium's stability or bioavailability?

A7: One study highlights the development of a freeze-dried preparation of ertapenem sodium using a carbon dioxide source. [] This method reportedly increases the stability of ertapenem monosodium salt, enhancing the active ingredient content and reducing impurities. []

Q7: What analytical methods are commonly used for ertapenem sodium analysis?

A8: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for ertapenem sodium analysis. [] Researchers have developed and validated various HPLC methods, both isocratic and gradient, for quantifying ertapenem sodium in bulk drug substances, pharmaceutical dosage forms, and even biological fluids. [, , , , ] Additionally, UV spectrophotometry, [] capillary electrophoresis, [] and bioassays using Staphylococcus aureus [, ] have also been employed.

Q8: How do researchers ensure the quality and consistency of ertapenem sodium?

A9: Researchers emphasize the importance of quality control in ensuring accurate dosage and minimizing the development of antimicrobial resistance. [] They achieve this through rigorous analytical method validation, adhering to ICH guidelines. [, , , ] This ensures accuracy, precision, selectivity, and robustness of the analytical method. [, , , ]

Q9: How is ertapenem sodium administered, and what is its bioavailability?

A10: Ertapenem sodium can be administered both intravenously and intramuscularly. [, ] The relative bioavailability of a 1-g intramuscular dose is approximately 92%. []

Q10: Does ertapenem sodium accumulate in the body after multiple doses?

A11: Research indicates that ertapenem sodium does not accumulate after multiple 1-g intramuscular daily doses over 7 days. []

Q11: How effective is ertapenem sodium in treating uncomplicated acute appendicitis?

A12: While ertapenem sodium in combination with other antibiotics is a successful treatment option for uncomplicated acute appendicitis, a study found that oral antibiotic monotherapy did not demonstrate noninferiority compared to combined intravenous and oral antibiotic therapy at a 3-year follow-up. [] Another study showed that at a 5-year follow-up, 61% of patients initially treated with antibiotics for uncomplicated acute appendicitis had not required an appendectomy. []

Q12: What is known about the toxicological profile of ertapenem sodium?

A14: The provided research focuses primarily on analytical methods and formulation, with limited information on toxicology. One study mentions the determination of a potential genotoxic impurity, m-aminobenzoic acid, in ertapenem monosodium drug substance. []

Q13: Are there clinically significant drug interactions with ertapenem sodium?

A15: While the provided papers do not extensively detail drug interactions, one study reports a case where concurrent administration of ertapenem sodium and rifampin significantly impacted warfarin dosing due to a drug interaction. [, ] This highlights the need for careful monitoring and dose adjustments when using ertapenem with certain other medications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.